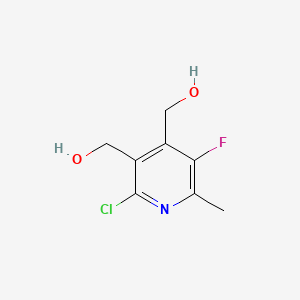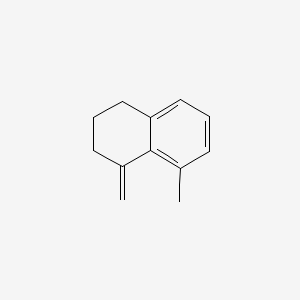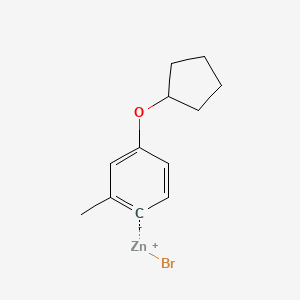
4-Cyclopentyloxy-2-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyloxy-2-methylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent known for its excellent solvating properties. The compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-cyclopentyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-2-methylbromobenzene with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Cyclopentyloxy-2-methylbromobenzene+Zn→4-Cyclopentyloxy-2-methylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified and standardized to a 0.50 M solution in tetrahydrofuran.
化学反応の分析
Types of Reactions
4-Cyclopentyloxy-2-methylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs at room temperature or slightly elevated temperatures. The general reaction scheme is:
4-Cyclopentyloxy-2-methylphenylzinc bromide+R-X→4-Cyclopentyloxy-2-methylphenyl-R+ZnBrX
where R-X is an organic halide.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, where the 4-cyclopentyloxy-2-methylphenyl group is attached to various organic moieties.
科学的研究の応用
4-Cyclopentyloxy-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its derivatives may be explored for therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 4-cyclopentyloxy-2-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the new carbon-carbon bond. The general pathway involves the oxidative addition of the organic halide to the catalyst, followed by transmetalation with the organozinc compound, and finally reductive elimination to form the product.
類似化合物との比較
Similar Compounds
- 4-Cyclopentyloxy-2-methylphenylzinc chloride
- 4-Cyclopentyloxy-2-methylphenylzinc iodide
- 4-Cyclopentyloxy-2-methylphenylzinc fluoride
Uniqueness
4-Cyclopentyloxy-2-methylphenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications.
特性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
bromozinc(1+);1-cyclopentyloxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;;/h4,8-9,11H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
AKPZQGUIAPTDLB-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC(=C1)OC2CCCC2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



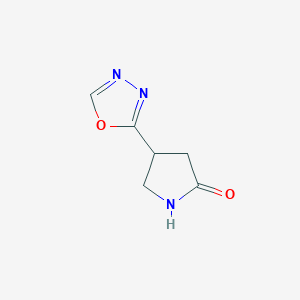
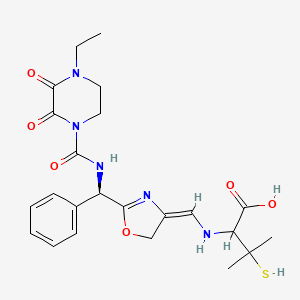
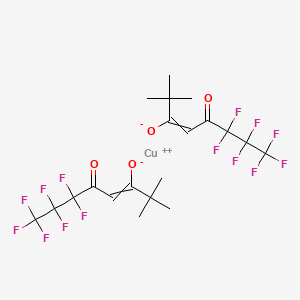
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
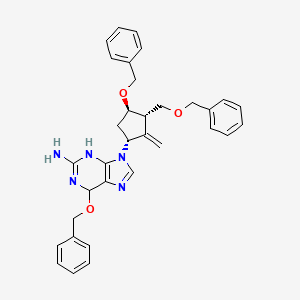


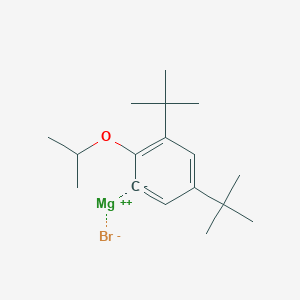
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

